molecular formula C19H20N4O3S B4854680 N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 577790-97-7

N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4854680
CAS No.: 577790-97-7
M. Wt: 384.5 g/mol
InChI Key: PBUWWVKIYBRTLK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a furan-2-yl group at position 5, an allyl (prop-2-en-1-yl) group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The N-(4-ethoxyphenyl) group on the acetamide distinguishes it structurally and functionally. Synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in the presence of KOH (Scheme 1, ), this compound has demonstrated significant anti-exudative activity in preclinical models, attributed to its ability to modulate inflammatory pathways .

Key structural features:

  • Triazole ring: Serves as a rigid scaffold for substituent orientation.
  • Furan-2-yl group: Enhances π-π interactions with biological targets.
  • Ethoxyphenyl acetamide: Improves lipophilicity and membrane permeability.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-3-11-23-18(16-6-5-12-26-16)21-22-19(23)27-13-17(24)20-14-7-9-15(10-8-14)25-4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUWWVKIYBRTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577790-97-7
Record name 2-((4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-ETHOXYPHENYL)ACETAMIDE
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Biological Activity

N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features an ethoxyphenyl group, a triazole ring, and a furan moiety, suggesting diverse pharmacological properties. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4O3S, with a molecular weight of approximately 424.5 g/mol. The unique combination of functional groups in its structure is believed to contribute to its biological activity.

Preliminary research suggests that the triazole ring may play a significant role in the compound's antimicrobial properties , particularly through interference with ergosterol biosynthesis in fungi. This mechanism is crucial for the development of antifungal agents.

Antimicrobial Activity

Studies have indicated that derivatives of compounds with similar structures exhibit significant antimicrobial activity. For instance:

Compound NameStructure FeaturesBiological Activity
N-(4-methylphenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideMethyl substitution on phenylAntifungal
N-cyclohexyl-2-{[5-(pyridin-3-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideCyclohexyl and pyridyl groupsAnticancer
N-(4-pyridinyl)-2-{[5-(furan)]triazole derivatives}Various substitutions on triazoleAntimicrobial

The distinct combination of functional groups in N-(4-ethoxyphenyl)-2-{[5-(furan-2-y)-4-(prop-2-en-1-y)-4H -1,2,4-triazol -3-y]sulfanyl}acetamide may confer unique chemical reactivity and biological properties not present in other derivatives.

Anticancer Properties

Research into similar triazole compounds has revealed their potential as anticancer agents . For example, compounds with a 4-ethoxyphenyl group have shown remarkable antiproliferative activity against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values ranging from 1.3 to 8.1 nM against human cancer cell lines, indicating strong antiproliferative effects .

Case Studies and Research Findings

Case Study 1: Antiproliferative Activity

A series of studies evaluated the antiproliferative effects of compounds similar to N-(4-ethoxyphenyl)-2-{[5-(furan)]triazole derivatives}. The findings indicated that these compounds significantly inhibited the growth of multidrug-resistant cancer cells overexpressing P-glycoprotein. Notably, compounds with specific substitutions on the triazole ring demonstrated enhanced activity compared to their unsubstituted counterparts .

Case Study 2: In Vivo Studies

In vivo studies using xenograft models have shown that specific derivatives can significantly reduce tumor growth. For instance, one derivative demonstrated a marked reduction in tumor size in nude mice models, highlighting its potential clinical applications as an antimitotic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 1,2,4-triazole-3-sulfanyl acetamides. Structural analogues differ in substituents on the triazole ring, acetamide group, or aromatic residues. Below is a comparative analysis (Table 1):

Compound Name Key Substituents Biological Activity Reference
Target Compound 5-(furan-2-yl), 4-allyl, N-(4-ethoxyphenyl) Anti-exudative (AEA = 72.4% at 10 mg/kg)
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide 5-(4-pyridinyl) instead of furan-2-yl Orco agonist (EC₅₀ = 3.2 µM)
N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methoxyphenyl), 5-(phenoxymethyl), N-(2-ethoxyphenyl) Unreported
2-{[5-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 5-(4-chlorophenyl), 4-pyrrolyl Antiproliferative (IC₅₀ = 12.5 µM)
2-[[5-(4-Methoxyphenyl)-4-allyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-isopropylphenyl)acetamide 5-(4-methoxyphenyl), N-(4-isopropylphenyl) Unreported

Physicochemical Properties

  • Solubility : Ethoxy groups (e.g., N-(4-ethoxyphenyl)) improve aqueous solubility compared to isopropyl or chlorophenyl substituents .
  • Melting points : Allyl-substituted triazoles (e.g., target compound) typically exhibit lower melting points (174–176°C) than phenyl- or pyridinyl-substituted analogues (>200°C) .

Key SAR Insights

  • Furan vs. Pyridine : Furan-2-yl at position 5 enhances anti-inflammatory activity due to optimal electron-donating effects, whereas pyridinyl groups favor Orco receptor binding .
  • Allyl group : The prop-2-en-1-yl substituent at position 4 balances steric bulk and flexibility, critical for membrane penetration.
  • Ethoxyphenyl : Substitution at the acetamide’s N-terminal improves bioavailability compared to chlorophenyl or methoxyphenyl groups .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2: Introduction of the prop-2-en-1-yl group via alkylation using allyl bromide in the presence of KOH .
  • Step 3: Sulfanyl-acetamide coupling via nucleophilic substitution between α-chloroacetamide derivatives and the triazole-thiol intermediate .
    Optimization Tips:
  • Use HPLC to monitor intermediate purity (>95%) .
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve yield (reported yields: 45–72%) .

Q. How is structural integrity confirmed, and what spectroscopic methods are critical?

Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 5.1–5.8 ppm (allyl group), δ 3.8–4.2 ppm (ethoxy group) .
    • ¹³C NMR: Carbonyl signals at ~170 ppm (acetamide C=O) .
  • IR Spectroscopy: Absorbance at ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O of ethoxy group) .
  • Mass Spectrometry: Molecular ion peak matching the theoretical mass (e.g., [M+H]⁺ = 415.4 g/mol) .

Q. What are the compound’s key physicochemical properties?

PropertyDataSource
Molecular FormulaC₁₉H₂₀N₄O₃SCalculated
Molecular Weight408.45 g/mol
SolubilityDMSO >50 mg/mL; insoluble in H₂O
LogP (Predicted)3.2 ± 0.3

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl/furan) impact anti-exudative activity?

  • SAR Insights:
    • The 4-ethoxyphenyl group enhances lipophilicity, improving membrane permeability .
    • Substitution of the furan ring with thiophene reduces activity by 40%, indicating furan’s critical role in target binding .
  • Experimental Design:
    • Compare IC₅₀ values in rat carrageenan-induced edema models for derivatives with varying substituents .
    • Use molecular docking (e.g., AutoDock Vina) to assess interactions with COX-2 .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

  • Contradiction: Anti-inflammatory efficacy varies between in vitro (IC₅₀ = 12 μM) and in vivo (ED₅₀ = 25 mg/kg) studies .
  • Resolution Strategies:
    • Evaluate pharmacokinetic parameters (e.g., plasma half-life, bioavailability) to clarify bioavailability limitations .
    • Conduct dose-response studies across multiple animal models to account for species-specific metabolism .

Q. How can computational methods guide the optimization of this compound’s selectivity?

  • Approach:
    • Perform density functional theory (DFT) to map electrostatic potential surfaces, identifying reactive sites for derivatization .
    • Use MD simulations (e.g., GROMACS) to assess stability in target binding pockets over 100 ns trajectories .
  • Case Study: Docking studies suggest hydrogen bonding between the triazole sulfur and His90 of TNF-α (binding energy: -8.2 kcal/mol) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Challenges:
    • Low plasma concentrations (<1 ng/mL) due to rapid glucuronidation .
    • Matrix interference from endogenous thiols in tissue homogenates .
  • Solutions:
    • Develop a UPLC-MS/MS method with a LOD of 0.1 ng/mL using deuterated internal standards .
    • Apply solid-phase extraction (C18 columns) to improve recovery rates (>85%) .

Data Gaps and Future Directions

  • Unresolved Issues:
    • Limited X-ray crystallography data for precise 3D conformation analysis .
    • Mechanistic studies on off-target effects (e.g., CYP450 inhibition) are lacking .
  • Recommendations:
    • Collaborate with crystallography labs to resolve single-crystal structures .
    • Screen against a panel of 50+ kinases/enzymes to map selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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